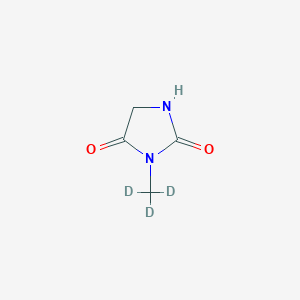
3-(Trideuteriomethyl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trideuteriomethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 117.122. The purity is usually 95%.
BenchChem offers high-quality 3-(Trideuteriomethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trideuteriomethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivität
Derivate des Imidazolidin-2,4-dions wurden auf ihre antiepileptischen Eigenschaften untersucht . In-silico-Moleküldocking-Studien ergaben, dass bestimmte synthetisierte Verbindungen eine starke Bindungsaffinität zum inneren Porenkanal des spannungsabhängigen Natriumkanals (VGCIP) aufweisen. Insbesondere zeigten die Moleküle 5c, 7, 9 und 10 ein vielversprechendes antiepileptisches Potenzial. Weitere experimentelle Validierungen sind notwendig, um ihre Wirksamkeit zu bestätigen.
Antibakterielle Eigenschaften
Die gleichen Derivate wurden auch auf ihre antibakterielle Aktivität untersucht. Mithilfe von Liganden-Protein-Moleküldocking-Berechnungen bewerteten Forscher ihre Wechselwirkung mit bakteriellen Proteinen. Verbindung 10 zeigte eine effiziente antibakterielle Aktivität gegen grampositive Bakterien (B. anthracis und S. aureus), während die Verbindungen 4a und 7 eine Aktivität gegen gramnegative Bakterien (E. coli und P. aeruginosa) zeigten. Experimentelle Validierungen bestätigten diese Ergebnisse .
Molekularmodellierungsstudien
Derivate des Imidazolidin-2,4-dions wurden in Molekularmodellierungsstudien weit verbreitet. Forscher können ihre Wechselwirkungen mit verschiedenen biologischen Zielen untersuchen, darunter Enzyme, Rezeptoren und Transporter. Solche Studien liefern Einblicke in ihre Bindungsmodi und potenziellen therapeutischen Anwendungen.
Zusammenfassend lässt sich sagen, dass 3-(Trideuteriomethyl)imidazolidin-2,4-dion in verschiedenen Bereichen vielversprechend ist, von der antiepileptischen Aktivität bis hin zu den antibakteriellen Eigenschaften. Weitere Forschung und experimentelle Validierungen sind unerlässlich, um sein volles Potenzial zu erschließen. 🌟
Wirkmechanismus
Target of Action
The primary targets of 3-(Trideuteriomethyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .
Mode of Action
The compound interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a higher binding affinity . For bacterial proteins, the compound interacts with the active sites of the proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of the sodium channels, which are involved in the generation and transmission of electrical signals in neurons . This can lead to the suppression of abnormal neuronal activity, thereby exerting an anticonvulsant effect . On the other hand, by interacting with bacterial proteins, the compound can inhibit the growth of bacteria, thereby exerting an antibacterial effect .
Result of Action
The molecular and cellular effects of the compound’s action include the potential suppression of abnormal neuronal activity due to its anticonvulsant activity . Additionally, the compound may inhibit the growth of bacteria, contributing to its antibacterial activity .
Eigenschaften
IUPAC Name |
3-(trideuteriomethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQHYDUINOMDG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)
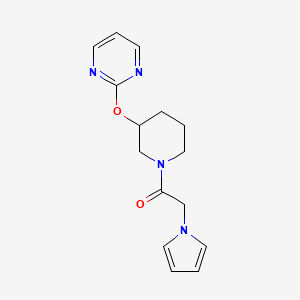
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)
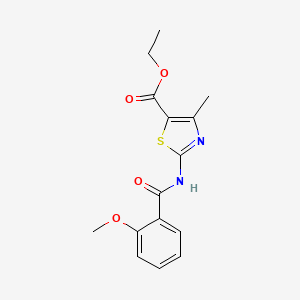
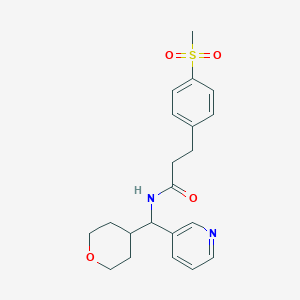
![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)
![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)
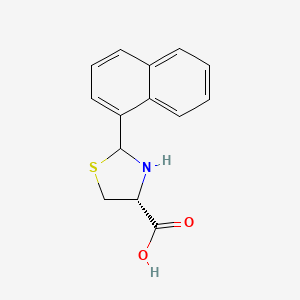
![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)
![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)

